
3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinoxaline, a nitrogen-containing heterocyclic compound, is a key component of this compound . Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of quinoxaline derivatives involves various methods and synthetic strategies . For instance, the reaction of o-phenylenediamine with glyoxal can lead to the formation of a quinoxaline derivative .Molecular Structure Analysis
The molecular structure of this compound includes a quinoxaline moiety, a cyclohexyl group, and a 4-fluorophenyl group. The quinoxaline moiety is a bicyclic compound consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions . The specific reactions that “3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can undergo would depend on the reaction conditions and reagents used.Applications De Recherche Scientifique
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown significant anti-cancer and anti-proliferative activities . They can interact with various targets and receptors, making them a privileged structure in the development of anti-cancer drugs .
Anti-Microbial Activity
Quinoxaline compounds have demonstrated potent anti-microbial properties . They can act against a wide range of microorganisms, making them a valuable resource in the development of new anti-microbial agents .
Anti-Convulsant Activity
Quinoxaline derivatives have been studied for their potential anti-convulsant activities . This makes them a promising area of research in the treatment of neurological disorders like epilepsy .
Anti-Tuberculosis Activity
Quinoxaline compounds have shown significant in vitro activity against Mycobacterium tuberculosis . This suggests their potential use in the development of new anti-tuberculosis drugs .
Anti-Malarial Activity
Quinoxaline derivatives have been synthesized and tested for their anti-malarial activity . This makes them a potential candidate for the development of new anti-malarial drugs .
Anti-Leishmanial Activity
Quinoxaline compounds have demonstrated anti-leishmanial activities . This suggests their potential use in the treatment of leishmaniasis, a tropical disease caused by the Leishmania parasite .
Anti-HIV Activity
Quinoxaline derivatives have shown potential anti-HIV activities . This makes them a promising area of research in the development of new anti-HIV drugs .
Anti-Inflammatory Activity
Quinoxaline compounds have demonstrated anti-inflammatory properties . This suggests their potential use in the treatment of various inflammatory diseases .
Orientations Futures
Quinoxaline derivatives have become a subject of extensive research due to their emergence as an important chemical moiety . They demonstrate a wide range of physicochemical and biological activities . Therefore, there is tremendous effort in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . This paves the way for future development in drug discovery .
Mécanisme D'action
Target of Action
Quinoxaline derivatives have been known to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Quinoxaline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoxaline derivatives are known to have a wide range of effects, depending on their specific targets .
Propriétés
IUPAC Name |
[3-(quinoxaline-2-carbonylamino)cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3/c23-14-8-10-15(11-9-14)26-22(29)30-17-5-3-4-16(12-17)25-21(28)20-13-24-18-6-1-2-7-19(18)27-20/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZLGUIYNIERHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Quinoxaline-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2961670.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone](/img/structure/B2961671.png)
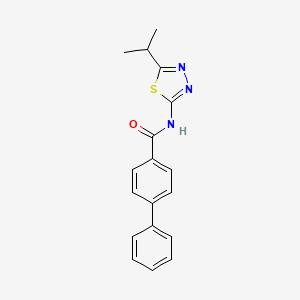
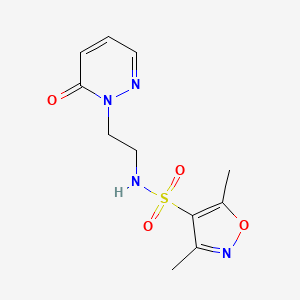

![[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2961677.png)
![4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic acid](/img/structure/B2961678.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/no-structure.png)
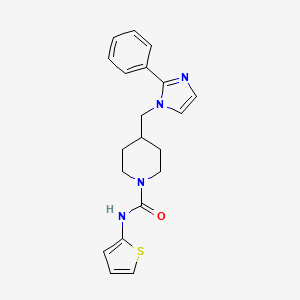

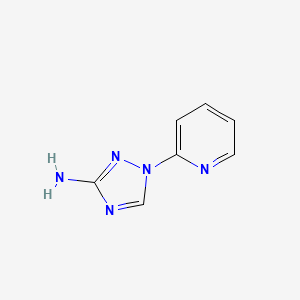
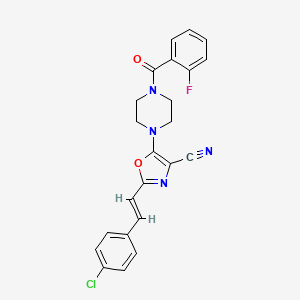
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2961693.png)